molecular formula C9H15NO4 B3085378 L-Valine, N-[(2-propen-1-yloxy)carbonyl]- CAS No. 115491-96-8

L-Valine, N-[(2-propen-1-yloxy)carbonyl]-

Cat. No.: B3085378
CAS No.: 115491-96-8
M. Wt: 201.22 g/mol
InChI Key: MQKQMLUPZZNVCK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Valine, N-[(2-propen-1-yloxy)carbonyl]- is a chemical compound that belongs to the class of amino acids. It is commonly used in various fields such as medical research, environmental research, and industrial research. The compound has a molecular formula of C9H15NO4 and a molecular weight of 201.22 g/mol .

Scientific Research Applications

L-Valine, N-[(2-propen-1-yloxy)carbonyl]- is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of peptides and other complex molecules.

    Biology: In studies related to protein synthesis and enzyme function.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of biodegradable polymers and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-[(2-propen-1-yloxy)carbonyl]- typically involves the protection of the amino group of L-Valine using a carbamate protecting group. One common method is to treat L-Valine with a reagent like Boc2O to form N-Boc protected L-Valine. The next step involves forming an acid chloride by using SOCl2. Once the acid chloride is formed, it is reacted with an amine (e.g., L-Valine) in the presence of excess base to form the desired compound .

Industrial Production Methods

Industrial production methods for L-Valine, N-[(2-propen-1-yloxy)carbonyl]- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-[(2-propen-1-yloxy)carbonyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of L-Valine, N-[(2-propen-1-yloxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in protein synthesis, thereby influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • L-Valine, N-[(2-propyn-1-yloxy)carbonyl]-
  • L-Valine, N-[(2-butyn-1-yloxy)carbonyl]-
  • L-Valine, N-[(2-ethyn-1-yloxy)carbonyl]-

Uniqueness

L-Valine, N-[(2-propen-1-yloxy)carbonyl]- is unique due to its specific propenyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including medical research and industrial production .

Properties

IUPAC Name

(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-4-5-14-9(13)10-7(6(2)3)8(11)12/h4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKQMLUPZZNVCK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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